

# Comparative analysis of 18-Methyleicosanoic acid in different mammal species

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Compound of Interest

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# 18-Methyleicosanoic Acid: A Comparative Analysis Across Mammalian Species

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**18-Methyleicosanoic acid** (18-MEA) is a branched-chain fatty acid that stands out as the primary lipid component covalently bound to the surface of mammalian hair fibers.[1][2] This lipid layer is crucial for maintaining the hydrophobicity and reducing friction between hair fibers. [3] Its removal, often through cosmetic treatments or environmental exposure, leads to a hydrophilic and damaged hair surface.[1][3] This guide provides a comparative analysis of 18-MEA in different mammal species, summarizing the available quantitative data, detailing experimental protocols for its analysis, and illustrating its biochemical context.

## Data Presentation: 18-Methyleicosanoic Acid Content in Mammalian Hair

Direct quantitative comparisons of 18-MEA content across a wide range of mammalian species are limited in the scientific literature. However, semi-quantitative studies on human hair from different ethnicities indicate variations in the surface concentration of 18-MEA. It is established that 18-MEA is the major covalently bound fatty acid on the cuticle of mammalian hair.[2]



Species/Group	Method	Findings	Reference
Human (Japanese, Chinese, Blonde, Brunette)	Time-of-Flight Secondary Ion Mass Spectrometry (TOF- SIMS)	Semi-quantitative analysis showed variations in 18-MEA levels among different ethnicities, with decreasing amounts from the root to the tip of the hair fiber.	[1]
Mammalian Hair (General)	Biochemical Analysis	18-MEA is the major covalently bound fatty acid, forming a continuous hydrophobic layer on the cuticle surface.[2]	[2]
Human Hair	Biochemical Analysis	18-MEA constitutes approximately 40-60% of the fatty acids on the hair surface.	[4]

Note: The table highlights the scarcity of direct comparative quantitative data for 18-MEA across diverse mammal species. The existing data is primarily focused on human hair.

# Experimental Protocols Extraction and Removal of 18-Methyleicosanoic Acid from Hair Fibers

This protocol describes the chemical procedure to cleave the thioester bond linking 18-MEA to the hair cuticle.

#### Materials:

Hair samples



- Potassium t-butoxide solution (0.1 M in t-butanol)
- t-butanol
- Ethanol
- Deionized water
- Beakers
- Forceps
- Shaker or magnetic stirrer

#### Procedure:

- Wash hair samples with a gentle shampoo and rinse thoroughly with deionized water.
- Dry the hair samples completely.
- Immerse the hair samples in a 0.1 M solution of potassium t-butoxide in t-butanol at a liquor-to-fiber ratio of 10:1.[1]
- Agitate the mixture at room temperature for 5-10 minutes.[1]
- Remove the hair samples from the alkaline solution using forceps.
- Rinse the hair samples twice with t-butanol to remove the potassium t-butoxide solution.[1]
- Rinse the hair samples with ethanol.[1]
- Finally, wash the hair samples extensively with deionized water.
- Dry the treated hair samples for subsequent analysis.

# Quantification of 18-Methyleicosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)



This protocol outlines a general method for the analysis of fatty acids, which can be adapted for the quantification of 18-MEA following its cleavage from the hair.

#### A. Lipid Extraction:

- Take a known weight of the 18-MEA-cleaved solution (from the alkaline treatment) or of finely cut hair fibers.
- Perform a lipid extraction using a chloroform:methanol (2:1, v/v) solution, following the Folch method.[5]
- Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
- Collect the lower chloroform phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen.
- B. Derivatization to Fatty Acid Methyl Esters (FAMEs):
- Resuspend the dried lipid extract in a solution of methanolic HCl or BF3-methanol.[5]
- Heat the mixture (e.g., 95-100°C for 60 minutes) to convert the fatty acids to their corresponding methyl esters.[5]
- Neutralize the reaction and extract the FAMEs with an organic solvent (e.g., hexane).
- C. GC-MS Analysis:
- Injection: Inject 1 μL of the FAMEs solution into the GC-MS system.[6]
- Gas Chromatograph:
  - Column: Use a suitable capillary column for FAMEs separation (e.g., a polar column like those with a bis(cyanopropyl) polysiloxane stationary phase).
  - Carrier Gas: Helium at a constant flow rate.[6]



- Oven Temperature Program: An initial temperature of around 120°C, held for a few minutes, followed by a ramp up to approximately 220-240°C.[6]
- Injector Temperature: 250°C.[6]
- Mass Spectrometer:
  - Ionization Mode: Electron Impact (EI) at 70 eV.[6]
  - Scan Range: A mass range of m/z 45-450.[7]
  - Ion Source and Quadrupole Temperatures: 230°C and 150°C, respectively.
- Quantification: Use an internal standard (e.g., a deuterated fatty acid or a fatty acid not present in the sample) for accurate quantification. Create a calibration curve with known concentrations of an 18-MEA standard.

# Mandatory Visualization Experimental Workflow for 18-MEA Analysis



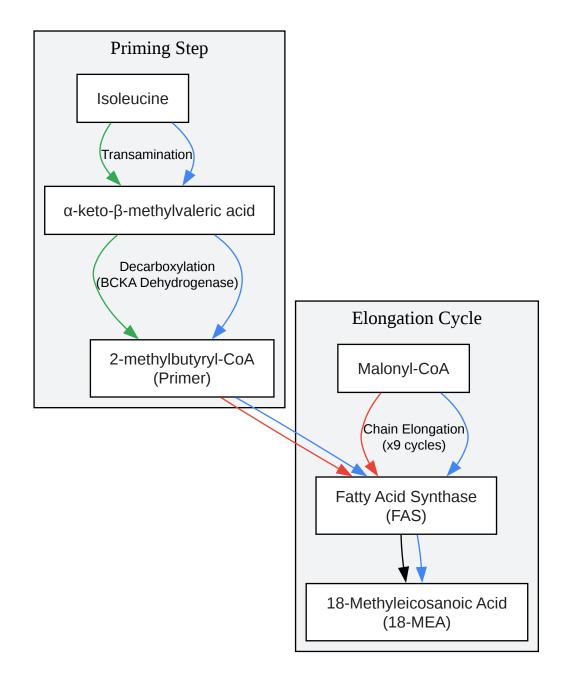
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Caption: Workflow for the extraction and quantification of 18-MEA from hair.

## **Proposed Biosynthesis of Anteiso-Branched Fatty Acids**

The specific mammalian biosynthetic pathway for 18-MEA has not been fully elucidated. However, it is hypothesized to follow the general principles of branched-chain fatty acid synthesis observed in other organisms, which utilizes a branched-chain amino acid as a primer.





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Caption: Proposed biosynthesis pathway for 18-MEA in mammals.

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